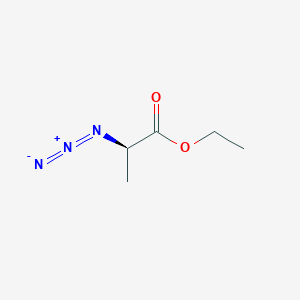

(R)-ethyl-2-azidopropionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl (2R)-2-azidopropanoate |

InChI |

InChI=1S/C5H9N3O2/c1-3-10-5(9)4(2)7-8-6/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

LSSJUKDVBOYWHG-SCSAIBSYSA-N |

SMILES |

CCOC(=O)C(C)N=[N+]=[N-] |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)C(C)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure R Ethyl 2 Azidopropionate

Stereospecific Synthesis via Alcohol Azide (B81097) Displacement

A primary route to (R)-ethyl-2-azidopropionate involves the stereospecific substitution of a hydroxyl group in a chiral precursor, such as (S)-ethyl lactate. This approach relies on reactions that proceed with a predictable stereochemical outcome, most commonly an inversion of configuration, to convert the (S)-alcohol into the desired (R)-azide.

A highly effective method for the direct conversion of alcohols to azides with inversion of configuration was reported by Thompson, Grabowski, and their colleagues. semanticscholar.orgacs.org This procedure utilizes diphenylphosphoryl azide (DPPA) as the azide source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. semanticscholar.orgcmu.edu The reaction is believed to proceed via the in-situ formation of a phosphate (B84403) intermediate from the alcohol. DBU facilitates this step and the subsequent Sₙ2 displacement of the diphenyl phosphate leaving group by the azide ion, resulting in a complete inversion of the stereocenter. cmu.edu This transformation is a practical alternative to Mitsunobu conditions, which often require highly toxic hydrazoic acid. cmu.edu

The Thompson-Grabowski method is effective for a range of activated alcohols. However, its scope has notable limitations, particularly with simple or less reactive alcohols. cmu.edu The success of the azidation is highly dependent on the ability of the substrate to undergo Sₙ2 displacement. While many activated alcohols can be converted to their corresponding azides, simple alkanols and benzyl (B1604629) alcohols with strong electron-withdrawing groups on the phenyl ring have proven to be challenging substrates. cmu.edu The failure in these cases is attributed to the diphenyl phosphate not being a sufficiently reactive leaving group to activate the hydroxyl group for displacement. cmu.edu

| Substrate Class | Reactivity | Rationale |

|---|---|---|

| Activated Alcohols (e.g., secondary benzylic, allylic) | Good | The resulting carbocation-like transition state is stabilized, facilitating the Sₙ2 displacement. |

| Secondary Alkanols (e.g., (S)-ethyl lactate) | Good | Undergoes clean inversion of configuration. |

| Simple Primary and Secondary Alkanols | Poor | The diphenyl phosphate is an insufficient leaving group for these less reactive alcohols. cmu.edu |

| Deactivated Benzyl Alcohols | Poor | Electron-withdrawing groups on the aromatic ring destabilize the transition state. cmu.edu |

The efficiency of the Thompson-Grabowski azidation can be fine-tuned by optimizing several reaction parameters. The choice of solvent, reaction temperature, and the stoichiometry of the reagents are critical for maximizing the yield and minimizing side reactions. nih.govchemrxiv.org The reaction is typically performed in an aprotic solvent, such as dry toluene, to prevent unwanted side reactions with the reagents. cmu.edu Temperature control is also crucial; elevated temperatures can promote elimination side products, especially with substrates prone to forming alkenes.

Optimizing reagent stoichiometry involves finding the ideal balance between the alcohol substrate, DPPA, and DBU. An excess of either DPPA or DBU may be necessary depending on the reactivity of the substrate, but large excesses can complicate purification. Design of Experiments (DoE) is a systematic approach that can be employed to efficiently screen and identify the optimal combination of these variables to enhance reaction yield and purity. nih.gov

| Parameter | Typical Condition/Consideration | Reason for Optimization |

|---|---|---|

| Solvent | Dry aprotic solvents (e.g., Toluene) cmu.edu | To prevent hydrolysis of reagents and intermediates and to ensure good solubility. |

| Temperature | Ambient to moderately elevated | To balance reaction rate against potential side reactions like elimination. |

| Reagent Stoichiometry | Slight excess of DPPA and DBU relative to the alcohol | To drive the reaction to completion while minimizing waste and purification challenges. |

| Reaction Time | Monitored by TLC or LC-MS | To ensure full conversion of the starting material without product degradation. |

Beyond the displacement of alcohols, other strategies exist for the asymmetric introduction of an azide group alpha to a carbonyl function. These methods typically involve the reaction of an enolate or enolate equivalent with an electrophilic azide source.

Diazo transfer reactions are a well-established method for converting active methylene compounds into diazo compounds. organic-chemistry.org In the context of synthesizing α-azido esters, a related process can be employed. This typically involves the reaction of a β-keto ester or a similar activated carbonyl compound with a sulfonyl azide reagent, such as tosyl azide or mesyl azide, in the presence of a base. orgsyn.orgacs.org While this method is more commonly used to generate diazo compounds, under certain conditions, it can be adapted to favor the formation of the azide. The choice of sulfonyl azide reagent and the enolate counterion can influence the ratio of azide formation versus diazo transfer. orgsyn.org For instance, methanesulfonyl azide is often considered a superior reagent because the methanesulfonamide byproducts are easily removed by extraction. orgsyn.org

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Tosyl Azide (TsN₃) | Commonly used, commercially available. orgsyn.org | Byproduct (tosylamide) can be difficult to remove; potentially explosive. orgsyn.org |

| Mesyl Azide (MsN₃) | Byproduct (mesylamide) is water-soluble, allowing for easy removal. orgsyn.orgacs.org | Potentially explosive. orgsyn.org |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Often considered safer than tosyl or mesyl azide. orgsyn.org | May have different reactivity profiles. |

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries to direct the facial selectivity of a reaction. In the synthesis of α-azido carbonyl compounds, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the propionate (B1217596) moiety. harvard.edublogspot.comwikipedia.org Deprotonation with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) generates a stereochemically defined chiral enolate. harvard.eduresearchgate.net This enolate can then react with an electrophilic azide source, like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). The bulky chiral auxiliary effectively blocks one face of the enolate, forcing the azide to attack from the less sterically hindered face, thereby inducing high diastereoselectivity. blogspot.comorganicchemistrydata.org Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-azido ester. wikipedia.org This method provides a reliable route to α-amino acid precursors and related chiral building blocks. harvard.edu

Alternative Asymmetric Azidation Strategies for Alpha-Substituted Carbonyls

Displacement of Optically Active Leaving Groups (e.g., Trifluoromethanesulfonates, p-Nitrobenzenesulfonates, Halides)

A reliable and widely employed method for synthesizing chiral α-azido esters is the nucleophilic substitution (S_N2) reaction on an α-substituted ester precursor. This reaction proceeds with a complete inversion of stereochemistry, known as the Walden inversion. Therefore, to obtain the (R)-enantiomer of the azido ester, the synthesis must start with an ester having an (S)-configuration at the α-carbon.

The efficiency of the substitution is highly dependent on the nature of the leaving group. Highly reactive leaving groups such as trifluoromethanesulfonates (triflates) and sulfonates like p-nitrobenzenesulfonates or p-toluenesulfonates (tosylates) are preferred over halides. organic-chemistry.org The general approach involves the conversion of the hydroxyl group of a readily available chiral precursor, such as ethyl (S)-lactate, into a sulfonate ester. Subsequent reaction with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone, yields the desired this compound. tutorchase.com While alkyl bromides and iodides can also be used, they are generally less reactive than sulfonates. mdma.ch

The reaction mechanism involves the backside attack of the azide ion (N₃⁻) on the carbon atom bearing the leaving group, displacing it and inverting the stereocenter. tutorchase.comjove.com

Table 1: Comparison of Leaving Groups for S_N2 Azide Displacement This table is illustrative and based on general principles of nucleophilic substitution reactions.

| Leaving Group Precursor | Leaving Group | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Ethyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate | Triflate (CF₃SO₃⁻) | Very High | NaN₃, CH₃CN, 0 °C to RT |

| Ethyl (S)-2-(((4-nitrophenyl)sulfonyl)oxy)propanoate | Nosylate (p-NO₂C₆H₄SO₃⁻) | High | NaN₃, DMF, RT to 50 °C |

| Ethyl (S)-2-((tosyl)oxy)propanoate | Tosylate (p-CH₃C₆H₄SO₃⁻) | Good | NaN₃, DMF, 50-80 °C |

| Ethyl (S)-2-bromopropanoate | Bromide (Br⁻) | Moderate | NaN₃, Acetone/Water, Reflux |

Indirect Synthetic Routes Involving Azide Intermediates

Indirect methods provide alternative pathways to this compound, often by constructing the molecule from cyclic precursors. These routes are particularly useful when suitable optically active starting materials for direct displacement are unavailable.

Chiral aziridines are versatile intermediates in organic synthesis. The ring-opening of an appropriately substituted chiral aziridine-2-carboxylate with an azide nucleophile can provide access to α-azido esters. nih.gov This reaction is a type of nucleophilic ring-opening that occurs on a strained three-membered ring. nih.govfrontiersin.org

For this strategy to be effective, the reaction must be highly regioselective, with the azide nucleophile attacking the C2 carbon of the aziridine ring. frontiersin.org The stereochemical outcome is typically an inversion of configuration at the site of attack. Therefore, starting with a cis-aziridine-2-carboxylate could lead to the formation of the desired α-azido ester. The regioselectivity can be influenced by the nature of the substituents on the aziridine ring and the nitrogen atom, as well as the reaction conditions and the presence of Lewis acid catalysts. researchgate.netillinois.edu

Table 2: Regioselectivity in Aziridine Ring-Opening Reactions This table presents generalized outcomes for the azidolysis of N-activated aziridines.

| Aziridine Substrate | Catalyst/Conditions | Major Product | Comments |

|---|---|---|---|

| N-Tosyl-ethyl aziridine-2-carboxylate | NaN₃, Lewis Acid (e.g., BF₃·OEt₂) | β-azido-α-amino ester (C3 attack) | Electronic effects of the ester group can favor attack at the less hindered C3 position. |

| N-Acyl-ethyl aziridine-2-carboxylate | NaN₃, H₂O/MeCN, Oxone® | β-azido-α-amino ester (C3 attack) | A method has been reported for regioselective opening of aziridines. organic-chemistry.org |

| Activated Aziridinium Ion | External Azide Nucleophile | Mixture of α- and β-azido products | Regioselectivity depends on electronic and steric factors. nih.gov |

Another indirect route involves the ring-opening of chiral epoxides. jove.com This method typically proceeds in two stages: the synthesis of a chiral azido alcohol followed by its conversion to the target ester.

The first step is the regioselective azidolysis of an enantiopure epoxide. cmu.edu For instance, the ring-opening of (R)-propylene oxide with sodium azide, often catalyzed by a Lewis acid or performed in water, yields (R)-1-azido-2-propanol. nih.gov This reaction generally proceeds via an S_N2 mechanism, with the azide attacking the less sterically hindered carbon atom, resulting in an inversion of configuration at that center. jove.com

The subsequent transformation of the resulting (R)-1-azido-2-propanol into this compound would require the oxidation of the secondary alcohol to a carboxylic acid, followed by esterification. This multi-step sequence adds complexity but offers a viable pathway from readily available chiral epoxides.

Table 3: Key Steps in Epoxide-Based Synthesis

| Step | Reaction | Starting Material | Product | Key Considerations |

|---|---|---|---|---|

| 1 | Azidolysis | (R)-Propylene Oxide | (R)-1-Azido-2-propanol | Regioselectivity of azide attack; stereochemical inversion. nih.gov |

| 2 | Oxidation | (R)-1-Azido-2-propanol | (R)-2-Azidopropanoic acid | Choice of oxidant to avoid side reactions with the azide group. |

| 3 | Esterification | (R)-2-Azidopropanoic acid | This compound | Standard esterification conditions (e.g., EtOH, H⁺ catalyst). |

Photoinduced and Catalytic C(sp³)–H Azidation Methodologies and their Potential Relevance

Recent advances in synthetic chemistry have focused on the direct functionalization of C–H bonds, which represents a more atom-economical approach. nih.gov Photoinduced and transition-metal-catalyzed C(sp³)–H azidation methods are emerging as powerful tools, although their application to the direct, enantioselective synthesis of this compound is still in its early stages. researchgate.net

These methods typically involve the generation of a highly reactive nitrene or azide radical intermediate that can insert into a C–H bond. rsc.org Iron and rhodium complexes have shown promise in catalyzing intramolecular C–H amination or azidation reactions. rsc.orgnih.gov For an intermolecular reaction on a substrate like ethyl propionate, the primary challenges are achieving regioselectivity (α- vs. β-position) and enantioselectivity.

The potential relevance of these methodologies lies in their ability to bypass the need for pre-functionalized starting materials like α-hydroxy or α-halo esters. A hypothetical enantioselective C–H azidation of ethyl propionate would involve a chiral catalyst capable of differentiating between the two prochiral C–H bonds at the α-position. nih.gov While significant hurdles remain, the development of such a catalyst would provide a highly efficient and direct route to the target molecule. researchgate.netrsc.org

Table 4: Overview of Potential C(sp³)–H Azidation Systems

| Method | Catalyst Type | Azide Source | Mechanism Highlights | Potential for this compound |

|---|---|---|---|---|

| Photocatalysis | Decatungstate | Sulfonyl azide | Involves a radical mechanism via photo-hydrogen atom transfer (HAT). nih.gov | Would require a chiral photocatalyst or auxiliary to control stereochemistry. |

| Iron Catalysis | Iron Porphyrin Complexes | Alkyl or Sulfonyl Azides | Involves an iron-nitrene intermediate that inserts into a C-H bond. rsc.orgrsc.org | Chiral iron complexes have been developed for enantioselective amination, suggesting potential for azidation. nih.gov |

| Rhodium Catalysis | Chiral Rhodium Complexes | Dioxazolones (as nitrene precursors) | Often requires a directing group on the substrate to achieve regioselectivity. | A suitable directing group on the propionate substrate would be needed for selective α-azidation. |

Mechanistic Investigations of R Ethyl 2 Azidopropionate Synthesis and Decomposition

Mechanistic Pathways of Stereospecific Alcohol-to-Azide Conversion

The conversion of an alcohol to its corresponding azide (B81097) is a critical functional group transformation in organic synthesis. cmu.edu Direct azidation methods are of particular interest, and several have been developed to achieve this transformation with high stereospecificity. Among these, methods involving the in-situ activation of the alcohol via a phosphate (B84403) intermediate have proven effective. cmu.eduacs.org

A prominent method for the direct conversion of alcohols to azides involves the use of diphenyl phosphorazidate (DPPA) in conjunction with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cmu.eduacs.org In this mechanistic pathway, the DBU acts as a base that facilitates the conversion of the starting alcohol into a phosphate intermediate. cmu.eduacs.org This intermediate is formed in-situ and is not isolated. cmu.eduacs.org

The process is believed to occur by the initial formation of a phosphate of the alcohol, which simultaneously liberates the DBU salt of hydrazoic acid. google.comgoogle.com The resulting phosphate moiety is a highly effective leaving group, significantly more so than the original hydroxyl group. cmu.edugoogle.com The azide ion, present as an organic-soluble salt, then displaces the phosphate group to form the final azide product. google.com For certain substrates, this intermediate phosphate has been directly observed using NMR spectroscopy. google.comgoogle.com

However, the efficiency of this displacement can be limited if the diphenyl phosphate is not a sufficiently reactive leaving group, particularly for simple alkanols or less reactive benzyl (B1604629) alcohols. acs.org To overcome this, more reactive activating agents have been developed, such as bis(2,4-dichlorophenyl) chlorophosphate, which forms a more reactive phosphate intermediate, facilitating displacement by the azide ion. cmu.eduorganic-chemistry.org In one proposed mechanism using this reagent with 4-(dimethylamino)pyridine (DMAP), a phosphorylpyridinium azide is formed as the actual activating agent. acs.orgorganic-chemistry.org This agent reacts with the alcohol to form the activated bis(2,4-dichlorophenyl) phosphate, which is then readily displaced by an azide ion. acs.org

The conversion of a chiral alcohol, such as the precursor to (R)-ethyl-2-azidopropionate, to an azide with high stereochemical fidelity is crucial. The methods employing a phosphate intermediate are advantageous in this regard as they proceed with a clean SN2 inversion of configuration. google.comgoogle.comcommonorganicchemistry.com

When the azide ion displaces the phosphate leaving group, it attacks the carbon center from the side opposite to the leaving group. libretexts.org This backside attack is characteristic of an SN2 reaction and results in a predictable inversion of the stereocenter. google.comcommonorganicchemistry.comlibretexts.org Therefore, starting with an (S)-alcohol precursor would yield the (R)-azide product, preserving enantiomeric purity. This process allows for the synthesis of azides in high enantiomeric excess. google.comgoogle.com It is important to note that alternative direct azidation procedures, such as some variations of the Mitsunobu reaction, can sometimes lead to racemization and the formation of olefin byproducts, compromising stereochemical fidelity. cmu.eduacs.org The use of DPPA and DBU, however, is noted for providing substantial SN2 conversion with high enantiomeric purities, especially for α-hydroxy alkyl esters. google.com

Thermal Decomposition Pathways and Products of Azidopropionates

The thermal decomposition of azidopropionates, such as the closely related methyl 2-azidopropionate (M2AP), has been investigated through a combination of spectroscopic methods and computational analysis. acs.orgacs.org These studies provide significant insight into the mechanistic pathways, which are generally initiated by the elimination of molecular nitrogen. acs.orgacs.org The thermal decomposition of M2AP begins at approximately 400 °C and is complete by about 650 °C, yielding final products such as N₂, CO, CO₂, CH₃CN, and CH₃OH. acs.orgacs.org

The initial and most fundamental step in the thermal decomposition of organic azides is the extrusion of molecular nitrogen (N₂). acs.org For M2AP, analysis of the potential energy surface indicates that the decomposition preferentially occurs through a synchronous mechanism rather than a stepwise process involving a nitrene intermediate. acs.org In this pathway, a 1,2-hydrogen shift from the adjacent carbon occurs concurrently with the elimination of N₂. acs.orgacs.org This concerted mechanism leads directly to the formation of a stable imine product and is a common pathway observed in the decomposition of other alkyl azides. acs.orgacs.org The alternative, a stepwise mechanism, would involve the initial loss of N₂ to form a highly reactive singlet nitrene, which would then rearrange into the imine. acs.org However, the synchronous pathway is computationally favored for M2AP. acs.org

Following nitrogen elimination, the decomposition of M2AP can proceed via distinct pathways leading to different key intermediates. acs.org

Imine Formation (Type 1 Mechanism) : The predominant pathway involves the aforementioned 1,2-H shift that occurs simultaneously with N₂ elimination, leading directly to the formation of the corresponding imine, methyl 2-iminopropionate (M2IP). acs.orgacs.org This imine is more stable than the initial azide and subsequently decomposes through competitive routes to yield the final observed products. acs.org The formation of imines through various synthetic routes, including rearrangements, is a well-established area of organic chemistry. rsc.orgorganic-chemistry.orgmasterorganicchemistry.com

Heterocyclic Intermediate Formation (Type 2 Mechanism) : An alternative, competitive pathway involves the formation of a heterocyclic intermediate. acs.orgacs.org In the case of M2AP, this intermediate is 4-Me-5-oxazolidone. acs.org This pathway is initiated by a hydrogen transfer from the remote O-CH₃ group, which also occurs in concert with nitrogen elimination. acs.orgacs.org

Computational studies have been instrumental in elucidating the energetics of the various decomposition pathways for methyl 2-azidopropionate (M2AP), providing a detailed map of the potential energy surface. acs.orgacs.org These models help rationalize the experimentally observed products. acs.org

Analysis indicates that the decomposition of M2AP into the corresponding imine (M2IP) through a synchronous 1,2-H shift and N₂ elimination (Type 1 mechanism) has the lowest activation energy. acs.org The formation of the heterocyclic 4-Me-5-oxazolidone intermediate (Type 2 mechanism) is a competitive but higher-energy process. acs.org The subsequent decomposition of the imine intermediate also involves significant energy barriers. acs.org

| Reaction Pathway | Description | Activation Energy (ΔEG3) |

|---|---|---|

| M2AP → M2IP + N₂ | Imine formation via synchronous 1,2-H shift and N₂ elimination. | 160.8 kJ/mol |

| M2AP → 4-Me-5-oxazolidone + N₂ | Heterocycle formation via H transfer from O-CH₃ and N₂ elimination. | 260.2 kJ/mol |

| M2IP → CO + CH₃OH + CH₃CN | Decomposition of imine intermediate (Route 1). | 260.2 kJ/mol |

| M2IP → CO₂ + CH₄ + CH₃CN | Decomposition of imine intermediate (Route 2). | 268.6 kJ/mol |

Reaction Mechanisms in Functional Group Transformations Involving the Azide Moiety

The chemical reactivity of the azide group in this compound is dominated by its ability to act as a precursor to amines via reduction or to participate in cycloaddition reactions to form heterocyclic compounds. Understanding the stepwise processes of these transformations is essential for controlling reaction outcomes and ensuring the stereochemical integrity of the desired products.

Reduction of the Azide Group: The Staudinger Reaction

One of the most widely employed methods for the reduction of azides to primary amines is the Staudinger reaction. rsc.orgorganic-chemistry.orgwikipedia.org This reaction is revered for its mild conditions, which are compatible with a wide range of functional groups. The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), proceeds through a well-established mechanism.

The initial step involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. rsc.org This leads to the formation of a phosphazide (B1677712) intermediate. This intermediate is generally unstable and undergoes a subsequent intramolecular cyclization to form a four-membered ring. This cyclic intermediate then readily loses a molecule of dinitrogen (N₂) in a retro-[2+2] cycloaddition manner to yield an iminophosphorane (aza-ylide). nih.gov

General Mechanism of the Staudinger Reduction:

Nucleophilic Attack: R-N₃ + PPh₃ → R-N=N-N=PPh₃ (Phosphazide intermediate)

Nitrogen Extrusion: R-N=N-N=PPh₃ → R-N=PPh₃ + N₂ (Iminophosphorane)

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

While detailed kinetic and computational studies specifically for this compound are not extensively available in the public domain, the general mechanism is well-accepted and has been supported by studies on a variety of alkyl and aryl azides. The stereospecificity of the reaction is a key advantage, making it a reliable method for the synthesis of chiral amines from chiral azides.

[3+2] Cycloaddition Reactions: Synthesis of Chiral Triazoles

The azide group of this compound can also participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." kaust.edu.saresearchgate.net This reaction provides an efficient and highly regioselective route to 1,2,3-triazoles.

The mechanism of the CuAAC reaction is believed to involve the formation of a copper(I) acetylide intermediate from a terminal alkyne and a Cu(I) salt. researchgate.netresearchgate.net This copper acetylide then reacts with the azide. Computational studies on related systems suggest that the reaction proceeds through a stepwise mechanism rather than a concerted one. rsc.org The copper catalyst plays a crucial role in lowering the activation energy of the reaction and controlling the regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer.

For this compound, the reaction with a terminal alkyne in the presence of a copper(I) catalyst would yield a chiral 1,4-disubstituted 1,2,3-triazole. The stereocenter at the 2-position of the propionate (B1217596) backbone is preserved during this transformation.

Table 1: Representative Functional Group Transformations of this compound

| Transformation | Reagents and Conditions | Product | Mechanistic Notes |

| Staudinger Reduction | 1. PPh₃, THF 2. H₂O | Ethyl (R)-alaninate | Proceeds via a phosphazide and iminophosphorane intermediate. Occurs with retention of stereochemistry. |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Ethyl (R)-alaninate | Heterogeneous catalysis involving the addition of hydrogen across the azide group, leading to the amine and evolution of nitrogen gas. Stereochemistry is typically retained. |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O | Ethyl (R)-2-(4-substituted-1H-1,2,3-triazol-1-yl)propanoate | Stepwise mechanism involving a copper acetylide intermediate. Highly regioselective for the 1,4-isomer. Stereocenter is preserved. |

Catalytic Hydrogenation

Another common method for the reduction of azides to amines is catalytic hydrogenation. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. researchgate.net The reaction is generally clean and efficient, with the only byproduct being nitrogen gas.

The mechanism of catalytic hydrogenation of an azide involves the adsorption of the azide and hydrogen onto the catalyst surface. The azide group is sequentially reduced, likely through diazene (B1210634) and hydrazine-like intermediates, before the N-N bonds are fully cleaved to yield the primary amine. For this compound, catalytic hydrogenation is expected to produce ethyl (R)-alaninate with retention of the stereochemistry at the chiral center. The choice between the Staudinger reduction and catalytic hydrogenation often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, alkenes or alkynes would also be reduced under typical catalytic hydrogenation conditions.

Applications of R Ethyl 2 Azidopropionate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Enriched Alpha-Amino Acids and Derivatives

The synthesis of non-proteinogenic α-amino acids is of significant interest in medicinal chemistry and drug discovery due to their unique structural and functional properties when incorporated into peptides and other bioactive molecules. nih.govorganic-chemistry.org (R)-ethyl-2-azidopropionate serves as a key precursor for the synthesis of enantiomerically pure α-amino acids and their derivatives, leveraging the chirality of the starting material to produce compounds with a defined stereochemistry.

A primary application of this compound is its conversion to the corresponding α-amino ester, (R)-ethyl alaninate, through the reduction of the azide (B81097) group. This transformation provides a straightforward route to a valuable chiral amino acid derivative. Several methods are commonly employed for this reduction, each with its own advantages.

Catalytic Hydrogenation: This is a widely used method for the reduction of azides to amines. researchgate.net The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is generally clean and high-yielding. For this compound, this process would involve the addition of hydrogen across the azide moiety, leading to the formation of the primary amine with the retention of the stereocenter's configuration.

Staudinger Reduction: The Staudinger reduction offers a mild alternative to catalytic hydrogenation for converting azides to amines. nih.gov This two-step reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the desired amine and a phosphine oxide byproduct. This method is particularly useful for substrates that are sensitive to the conditions of catalytic hydrogenation.

The choice of reduction method can be critical depending on the other functional groups present in the molecule. The following table summarizes the common reduction methods for converting this compound to (R)-ethyl alaninate.

| Reduction Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, solvent (e.g., ethanol, ethyl acetate) | (R)-ethyl alaninate | High efficiency, clean reaction |

| Staudinger Reduction | 1. PPh₃, solvent (e.g., THF, ether) 2. H₂O | (R)-ethyl alaninate | Mild conditions, tolerant of many functional groups |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govmdpi.com this compound and its derivatives are valuable building blocks in the synthesis of peptidomimetics due to their ability to introduce chirality and functionality.

The α-amino acid derived from the reduction of this compound can be directly incorporated into peptide chains using standard peptide coupling techniques. More advanced strategies involve using the azide functionality itself as a handle for further modification. For instance, α-azido acids, which are closely related to this compound, have been utilized in the synthesis of macrocyclic peptidomimetics. cam.ac.uk In these syntheses, the azide group can participate in click chemistry reactions to form triazole-containing macrocycles, where the triazole ring acts as a bioisosteric replacement for a peptide bond. cam.ac.uk

Foldamers are synthetic oligomers that adopt well-defined, folded conformations in solution, similar to proteins and nucleic acids. The ability to control the three-dimensional structure of these molecules makes them attractive for applications in materials science and as potential therapeutic agents. The stereochemical information embedded in chiral building blocks like this compound is crucial for directing the folding of the polymer chain into specific secondary structures. By strategically placing these chiral units within the polymer backbone, it is possible to induce helical or sheet-like conformations.

Role in Click Chemistry for Complex Molecular Architectures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules. illinois.edupcbiochemres.comnih.gov The azide group of this compound makes it a prime substrate for one of the most prominent click reactions: the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. researchgate.net This reaction proceeds under mild conditions and is compatible with a vast array of functional groups, which has led to its widespread use in drug discovery, materials science, and bioconjugation. nd.edu

In the context of this compound, the azide moiety readily participates in CuAAC reactions with various alkyne-containing molecules. This allows for the straightforward linkage of the chiral propionate (B1217596) unit to other molecular fragments, enabling the construction of complex, multifunctional molecules with precise control over their stereochemistry. The resulting triazole ring is not merely a linker but can also act as a rigid scaffold and a surrogate for a peptide bond in peptidomimetics. cam.ac.uk

The general scheme for the CuAAC reaction involving this compound is as follows:

This compound + Terminal Alkyne ---(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

In recent years, photoinduced CuAAC reactions have emerged as a powerful tool for achieving temporal and spatial control over the click reaction. acs.orgnih.govnih.gov These methods utilize light to generate the active Cu(I) catalyst from a more stable Cu(II) precursor, often in the presence of a photoinitiator. nih.gov This allows the reaction to be initiated at a specific time and in a specific location by simply exposing the reaction mixture to light.

Photoinduced CuAAC has found applications in surface patterning, hydrogel formation, and the synthesis of well-defined polymers. acs.orgrsc.org this compound can be employed as the azide component in these light-triggered reactions, enabling the creation of intricate and spatially defined molecular architectures. For example, it can be used to graft chiral moieties onto polymer surfaces or to create cross-linked polymer networks with defined stereocenters. Research has demonstrated the conversion of ethyl 2-azidopropionate in photoCuAAC reactions under different conditions, highlighting its utility in these advanced synthetic strategies. researchgate.net

Precursor for Nitrogen-Containing Heterocycles and Ring Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The azide functionality of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing ring systems, with the chirality of the starting material often being transferred to the final product. researchgate.netmdpi.comtubitak.gov.tr

The most direct application is the synthesis of 1,2,3-triazoles through the aforementioned CuAAC reaction. Beyond triazoles, the azide group can participate in other cycloaddition reactions and intramolecular cyclizations to form a variety of heterocyclic structures. For instance, azides can react with nitriles under certain conditions to form tetrazoles, another important class of nitrogen-rich heterocycles.

Furthermore, the α-azido ester moiety can be elaborated into more complex structures that can then undergo intramolecular cyclization. For example, the azide can be reduced to an amine, which can then react with other functional groups within the same molecule to form cyclic amides (lactams) or other heterocyclic rings. The stereocenter adjacent to the nitrogen atom can influence the stereochemical outcome of these cyclization reactions, providing a route to enantiomerically enriched heterocyclic compounds. nih.gov

Synthesis of Substituted Aziridines and Oxazolines

While this compound is conceptually a precursor to chiral aziridines, its more prominent role in the literature is linked to the chemistry of related heterocyclic systems like oxazolines. A notable synthetic application involves the transformation of aziridines into oxazolines.

One efficient method for synthesizing ethyl 2-(oxazolin-2-yl)alkanoates involves an electrophilic ring expansion of aziridines. nih.govd-nb.info This reaction is initiated by the generation of alkoxycarbonylketenes from alkyl 2-diazo-3-oxoalkanoates under microwave heating. The ketene is then subjected to a nucleophilic attack by a 2-arylaziridine. This process forms a zwitterionic intermediate where the aziridinium ring opens to create a stabilized benzylic carbocation. Subsequent intramolecular nucleophilic attack and isomerization lead to the formation of the more stable ethyl (oxazolin-2-yl)alkanoate product. d-nb.info This catalyst-free method provides a clean and convenient route to various substituted oxazolines in good to excellent yields. nih.gov The reaction has been shown to be effective with a range of 2-arylaziridines and various diazo esters, yielding the corresponding oxazoline products. d-nb.info

The general procedure involves adding the diazo compound and the aziridine to a solvent like 1,2-dichloroethane (DCE) in a sealed microwave tube and heating. nih.gov The scope of the reaction is broad, with different 2-arylaziridines reacting with diazo esters to afford oxazolines in yields ranging from 60% to over 90%. d-nb.info

Derivatives in Alkylative Aziridine Ring-Opening Reactions

Derivatives conceptually related to this compound, such as chiral aziridine-2-carboxylates, are key substrates in alkylative aziridine ring-opening reactions. This strategy provides a versatile route to various N-alkylated amine-containing molecules. nih.govnih.gov The core principle involves the activation of the relatively inert, non-activated aziridine ring. nih.gov

The process begins with the alkylation of the aziridine ring nitrogen using an electrophile, such as a methyl, ethyl, or allyl group. nih.govresearchgate.net This step forms a highly reactive aziridinium ion. The strained three-membered ring of this ion is then susceptible to attack by an external nucleophile, leading to a regio- and stereoselective ring-opening. nih.govsemanticscholar.org This method allows for the simultaneous introduction of a new alkyl group on the nitrogen and a nucleophile at either the α- or β-carbon of the original aziridine ring. nih.gov

| Aziridine Substrate | Alkylating Agent | Nucleophile (Equiv.) | Solvent | Products | Overall Yield | Regioselectivity (Kinetic:Thermodynamic) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Benzyloxymethylaziridine | EtOTf | NaOAc (1.1) | CH₃CN | Ring-opened acetates | 49% | 88:12 | semanticscholar.org |

| 2-Benzyloxymethylaziridine | EtOTf | NaOAc (1.5) | CH₃CN | Ring-opened acetates | 62% | Not Specified | semanticscholar.org |

| 2-Benzyloxymethylaziridine | EtOTf | NaOAc (1.1) | DMF | Ring-opened acetates | Trace | Not Specified | semanticscholar.org |

| 2-Benzyloxymethylaziridine | EtOTf | NaOAc (1.1) | THF | Ring-opened acetates | Trace | Not Specified | semanticscholar.org |

Integration into Total Synthesis of Natural Products and Bioactive Molecules

Based on the provided search results, there are no specific examples of the total synthesis of natural products or bioactive molecules that utilize this compound as a starting chiral building block. While organic azides are recognized as important intermediates in the synthesis of natural products, particularly alkaloids, a direct application of this specific compound in a completed total synthesis was not identified. nih.govresearchgate.net

Spectroscopic and Computational Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Standard spectroscopic techniques are indispensable for the routine verification of the structure and purity of (R)-ethyl-2-azidopropionate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by providing information on the connectivity and chemical environment of each atom. In a typical proton (¹H) NMR spectrum, the ethyl ester group would exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The propionate (B1217596) backbone would show a quartet for the alpha-proton (-CH(N₃)-) coupled to the adjacent methyl protons, which in turn would appear as a doublet.

Similarly, a carbon-13 (¹³C) NMR spectrum would show distinct signals for each of the five unique carbon atoms in the molecule: the carbonyl carbon of the ester, the methine carbon bearing the azide (B81097) group, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the propionate backbone. The chemical shifts of these signals are indicative of their electronic environment.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| -CH(N₃)- | ~4.3 | Quartet (q) | ~50-60 |

| -CH(N₃)CH₃ | ~1.8 | Doublet (d) | ~14-20 |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~60-65 |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~14 |

| -C=O | - | - | ~165-175 |

While standard NMR confirms the constitution of the molecule, confirming the absolute (R) stereochemistry requires specialized techniques. Enantiomers are indistinguishable in a standard achiral NMR experiment. To resolve them, chiral derivatizing agents, such as Mosher's acid, can be used. youtube.comyoutube.com Reacting the chiral azide (or a precursor alcohol) with a single enantiomer of the derivatizing agent produces diastereomers, which have distinct NMR spectra. fordham.eduutoronto.ca By analyzing the differences in the chemical shifts of the resulting diastereomeric esters, the absolute configuration of the original chiral center can be determined. youtube.comyoutube.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is due to the asymmetric stretching vibration of the azide (-N₃) group. This band appears in a relatively uncongested region of the spectrum, typically between 2100 and 2160 cm⁻¹, and is strong and sharp, making it an unambiguous indicator of the azide's presence. libretexts.orglibretexts.orgresearchgate.net

Another key absorption is the carbonyl (C=O) stretch of the ester functional group, which typically appears as a strong band in the region of 1735-1750 cm⁻¹. The presence of both of these characteristic peaks provides strong evidence for the correct molecular structure.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2160 - 2120 | Strong |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Medium |

Advanced Spectroscopic Methods for Mechanistic Insights

To understand the reactivity and decomposition pathways of this compound, particularly under thermal stress, more advanced spectroscopic techniques are utilized. These methods provide real-time information and allow for the detection of transient intermediates.

Ultraviolet Photoelectron Spectroscopy (UVPES) is a powerful gas-phase technique used to investigate the electronic structure of molecules and monitor thermal decomposition processes. acs.org In a study of the closely related methyl 2-azidopropionate (M2AP), UVPES was used to determine the highest occupied molecular orbital (HOMO) vertical ionization energy (VIE) to be 9.60 ± 0.03 eV. nih.gov

By coupling the spectrometer with a pyrolysis source, the thermal decomposition can be followed in real-time. For M2AP, decomposition was observed to begin around 400 °C and was complete by approximately 650 °C. nih.gov The UVPES spectra show the gradual disappearance of the parent molecule's signal and the emergence of new signals corresponding to the final decomposition products, which were identified as N₂, CO, CO₂, CH₃CN, and CH₃OH. nih.gov This technique provides crucial data on the temperatures at which decomposition pathways become active and helps in identifying the stable end-products of the reaction.

While UVPES identifies stable products, matrix isolation IR spectroscopy is an exceptional technique for trapping and identifying highly reactive, short-lived intermediates. uc.pt In this method, molecules are vaporized and mixed with a large excess of an inert gas (like argon or nitrogen) and then rapidly condensed onto a cryogenic surface (typically around 10-15 K). uc.pt This traps individual molecules in a solid, inert matrix, preventing them from reacting further and allowing their IR spectra to be recorded.

Studies on the thermal decomposition of methyl 2-azidopropionate have utilized this technique to probe the reaction mechanism. nih.gov The primary decomposition pathway is believed to involve the elimination of molecular nitrogen (N₂) accompanied by a synchronous 1,2-hydrogen shift. nih.gov This "Type 1" mechanism leads to the formation of an imine intermediate (in this case, methyl 2-iminopropionate). nih.gov This highly reactive imine can be observed and identified by its unique IR absorption bands in the cryogenic matrix before it decomposes further at higher temperatures. nih.govresearchgate.net This technique provides direct spectroscopic evidence for the transient species formed during the initial stages of pyrolysis, which is critical for validating proposed reaction mechanisms. nih.govuom.ac.mu

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides indispensable support for interpreting experimental spectroscopic data and elucidating complex reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) are widely used to model the properties and reactivity of organic azides. nih.govmdpi.com

For the thermal decomposition of methyl 2-azidopropionate, computational methods were employed to simulate the UVPES and matrix IR spectra, aiding in the assignment of experimental features. nih.gov Furthermore, calculations of the potential energy surface for the decomposition process were performed to rationalize the experimental findings. nih.gov

These calculations revealed several competing decomposition pathways:

Type 1 Mechanism: A 1,2-H shift that occurs at the same time as N₂ elimination to form the corresponding imine. This was found to be the most favorable pathway, with a calculated activation energy of 160.8 kJ/mol. nih.gov

Type 2 Mechanism: The formation of a heterocyclic intermediate (4-Me-5-oxazolidone) through a hydrogen transfer from the remote O-CH₃ group, also with the elimination of N₂. The energy barrier for this pathway was calculated to be significantly higher. nih.gov

The calculations also modeled the subsequent decomposition of the imine intermediate, predicting competitive routes that lead to the final products observed experimentally (CO, CH₃OH, CH₃CN, CO₂, CH₄). nih.gov The strong agreement between the computationally predicted lowest-energy pathway (imine formation) and the intermediates observed via matrix isolation IR spectroscopy provides a powerful, unified understanding of the thermal decomposition mechanism. nih.gov

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of flexible molecules like this compound. These calculations can predict the relative energies of different conformers, providing insight into the most stable geometries the molecule is likely to adopt.

While specific research on the conformational analysis of this compound is not extensively documented in publicly available literature, the principles of such studies can be inferred from computational analyses of related small organic esters and alkyl azides. A typical conformational analysis would involve rotating the key single bonds (C-C, C-O, and C-N) to map the potential energy surface and identify the low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-Cα-C=O) | Dihedral Angle (Cα-C-O-C) | Relative Energy (kcal/mol) |

| A | -60° | 180° | 0.00 |

| B | 60° | 180° | 1.25 |

| C | 180° | 180° | 2.50 |

| D | -60° | 0° | 3.10 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The values are hypothetical and would require specific quantum mechanical calculations for validation.

The results of these calculations would be crucial in interpreting experimental spectroscopic data, such as NMR coupling constants, which are sensitive to the dihedral angles between adjacent protons.

Semi-empirical Studies for Stereochemical Models and Reactivity

Semi-empirical methods, while less computationally intensive than ab initio or DFT methods, can provide valuable qualitative insights into the stereochemical factors that influence the reactivity of molecules like this compound. These methods are particularly useful for building stereochemical models to rationalize or predict the outcomes of reactions.

In the context of this compound, semi-empirical calculations could be employed to model the transition states of its various reactions, such as cycloadditions or reductions of the azide group. The chiral center at the C2 position is expected to exert significant stereocontrol in such reactions.

For instance, in a 1,3-dipolar cycloaddition reaction, the stereochemical outcome would be influenced by the preferred conformation of the starting azide and the facial selectivity of the approach of the dipolarophile. Semi-empirical models can help visualize the steric and electronic factors that favor one diastereomeric transition state over another.

Table 2: Predicted Stereochemical Outcome for a Hypothetical Reaction Based on Semi-empirical Modeling

| Reaction Type | Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Excess (%) |

| Huisgen Cycloaddition | Phenylacetylene | (2R,4S)-... | >90 |

| Staudinger Reduction | Triphenylphosphine (B44618) | (R)-... | >98 |

Note: This table presents a hypothetical scenario to illustrate the application of semi-empirical studies in predicting stereochemical outcomes. The specific products and selectivities would depend on the actual reaction conditions and would need to be confirmed experimentally.

These computational models, by providing a rationale for the observed stereoselectivity, are instrumental in the design of new synthetic strategies and the development of asymmetric reactions involving chiral α-azido esters. The reactivity of α-azido ketones and related derivatives has been a subject of interest, and similar principles of stereochemical control would apply to α-azido esters rsc.orgnih.govmdpi.comresearchgate.net.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The push towards environmentally benign chemical manufacturing is a primary driver for innovation in the synthesis of chiral azides. chemistryjournals.net Traditional methods for producing compounds like (R)-ethyl-2-azidopropionate often rely on hazardous reagents and volatile organic solvents. nih.gov Future research is focused on creating greener synthetic pathways that are safer, more efficient, and have a smaller environmental footprint. chemistryjournals.net

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems to produce chiral azides offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net This approach can lead to high enantiomeric purity under mild reaction conditions.

Alternative Solvents: Replacing conventional solvents like chlorobenzene and acetonitrile with greener alternatives such as ethyl acetate is a significant step. rsc.org Water is also being explored as a non-toxic, abundant solvent for certain synthetic steps. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. chemistryjournals.net This involves minimizing the use of protecting groups and developing more direct azidation methods.

The following table compares traditional and emerging green synthetic approaches applicable to chiral azides.

| Feature | Traditional Synthetic Routes | Greener Synthetic Routes |

| Reagents | Often involve toxic and volatile azide (B81097) sources like hydrazoic acid or azidotrimethylsilane. nih.gov | Use of safer azide sources like sodium azide in combination with environmentally benign catalysts. ajgreenchem.comajgreenchem.com |

| Solvents | Typically rely on hazardous organic solvents (e.g., DMF, chlorinated hydrocarbons). rsc.orgajgreenchem.com | Employs alternative solvents like water, ionic liquids, or greener organic solvents like ethyl acetate. chemistryjournals.netrsc.org |

| Catalysis | May involve stoichiometric reagents or heavy metal catalysts with disposal issues. | Focus on biocatalysis, organocatalysis, and recyclable metal catalysts to improve sustainability. researchgate.netajgreenchem.com |

| Energy | Can be energy-intensive, requiring high temperatures or prolonged reaction times. wikipedia.org | Utilization of energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.netnih.gov |

| Byproducts | Often generate significant amounts of waste and harmful byproducts. chemistryjournals.net | Designed for high atom economy, with minimal byproduct formation, such as molecular nitrogen. acs.orgsemanticscholar.org |

Exploration of Novel Catalytic Systems for Azide Transformations

The azide functional group in this compound is a versatile handle for a wide range of chemical transformations, most notably the 1,3-dipolar cycloaddition with alkynes. ajgreenchem.com While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier "click reaction," research continues to explore new catalytic systems to expand the scope and efficiency of azide chemistry. wikipedia.orgrsc.org

Future research is focused on:

Alternative Metal Catalysts: While copper is highly effective for synthesizing 1,4-disubstituted 1,2,3-triazoles, other metals offer different reactivity and regioselectivity. nih.gov Ruthenium catalysts, for example, can produce 1,5-disubstituted triazoles, and silver-based catalysts are also being investigated. wikipedia.org

Photoredox Catalysis: Visible-light-activated photoredox catalysis represents a novel, mild approach for initiating azide transformations. acs.orgsemanticscholar.org This method can enable asymmetric reactions, generating radical intermediates under proton- and redox-neutral conditions, with molecular nitrogen as the only byproduct. acs.orgsemanticscholar.org

Organocatalysis: The development of metal-free catalytic systems is a significant goal for sustainable chemistry. Novel Cinchona alkaloid-based catalysts have been developed for the asymmetric addition of azides to carbonyl compounds, showcasing the potential of organocatalysis in chiral azide transformations. rsc.org

The table below summarizes different catalytic systems for the azide-alkyne cycloaddition reaction.

| Catalyst System | Regioselectivity | Key Features |

| Copper(I) | 1,4-disubstituted triazole | Premier example of "click chemistry"; high yields, mild conditions, wide functional group tolerance. wikipedia.orgrsc.org |

| Ruthenium(II) | 1,5-disubstituted triazole | Complements CuAAC by providing the alternative regioisomer; works with both terminal and internal alkynes. wikipedia.org |

| Silver(I) | 1,4-disubstituted triazole | Can catalyze the reaction, but ligated silver sources are often required for high efficiency. wikipedia.org |

| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures and often results in a mixture of products, limiting its synthetic utility. wikipedia.orgnih.gov |

Expansion of Applications in Chemical Biology and Material Science

The unique reactivity of the azide group makes this compound a valuable tool for interdisciplinary research. Its ability to participate in bioorthogonal reactions like the CuAAC and the Staudinger ligation opens up numerous applications in chemical biology and material science. nih.govnih.gov

Emerging applications include:

Bioconjugation: The azide group allows for the precise attachment of molecules to biomacromolecules (e.g., proteins, nucleic acids) without interfering with biological processes. rsc.org This is crucial for developing therapeutic agents, diagnostic tools, and for studying cellular functions. nih.gov

Peptide and Polymer Synthesis: Chiral azides are important building blocks in the synthesis of complex peptides and functional polymers. rsc.org The resulting triazole linkage from click chemistry can serve as a stable, amide bond isostere. nih.gov

Material Science: The efficiency and reliability of azide-alkyne cycloaddition are being leveraged to create advanced materials, including cross-linked polymer networks for dental composites and specialized membranes. researchgate.net

Advanced Mechanistic Studies of Azide Reactivity under Diverse Conditions

A deeper, fundamental understanding of azide reactivity is essential for designing new reactions and optimizing existing ones. Advanced computational and experimental techniques are being employed to study the reaction mechanisms of compounds like this compound under various conditions.

Key areas of investigation include:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate energy barriers, and understand the geometries of transition states. bohrium.comacs.org These studies can predict reactivity and regioselectivity, guiding experimental design. nih.gov For example, computational analysis helps explain how strain in cyclooctynes enhances the rate of strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov

Kinetics Studies: Reaction progress kinetic analysis provides crucial insights into rate-determining steps and the influence of catalysts and reaction conditions. nih.gov Such studies have been used to uncover the roles of different intermediates in complex catalytic cycles, such as the importance of copper acetylide complexes in CuAAC reactions. researchgate.net

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR spectroscopy helps to identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. nih.gov

These advanced studies are crucial for moving beyond empirical observations to a predictive understanding of azide chemistry, which will accelerate the development of new synthetic methodologies and applications for this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-ethyl-2-azidopropionate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a precursor like (R)-ethyl-2-bromopropionate with sodium azide. Critical parameters include solvent polarity (e.g., DMF or acetone), temperature (40–60°C), and reaction time (12–24 hrs). Optimization requires monitoring via TLC or HPLC to minimize byproducts (e.g., elimination products). Purification by column chromatography (silica gel, hexane/ethyl acetate) ensures enantiomeric purity. Always characterize intermediates (e.g., IR for azide stretch at ~2100 cm⁻¹) and validate final product identity via ¹H/¹³C NMR and chiral HPLC .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂), ¹³C NMR (ester carbonyl at ~170 ppm), and IR (azide peak at ~2100 cm⁻¹).

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomeric excess (>98% ee).

- Purity Assessment : Quantitative GC-MS or LC-MS to detect trace impurities (<0.5%).

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages .

Advanced Research Questions

Q. What strategies mitigate enantiomeric degradation during the synthesis or storage of this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert atmosphere (argon) to prevent racemization or azide decomposition.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic chiral HPLC analysis.

- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress side reactions .

Q. How can researchers resolve contradictions in kinetic data for azide substitution reactions involving this compound?

- Methodological Answer :

- Control Experiments : Compare reaction rates under identical conditions using deuterated solvents (e.g., DMF-d₇) to isolate solvent effects.

- Isotopic Labeling : Use ¹⁵N-labeled azides to track regioselectivity via 2D NMR.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of rate discrepancies (report p-values with α=0.05) .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Huisgen cycloaddition using B3LYP/6-31G(d) to estimate activation barriers.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., in water vs. DMSO).

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals in NMR.

- Alternative Techniques : Employ HSQC or COSY for ambiguous proton assignments.

- Contradiction Protocol : Replicate synthesis, compare with literature (e.g., Beilstein CrossFire), and consult crystallographic data if available .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological studies using this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models (e.g., using GraphPad Prism).

- Error Propagation : Calculate confidence intervals for EC₅₀ values via bootstrapping.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in azide-rich environments?

- Methodological Answer :

- Lab Practices : Use blast shields, avoid metal catalysts (risk of explosive HN₃), and work in fume hoods.

- Waste Disposal : Quench excess azides with NaNO₂/HCl before disposal.

- Documentation : Maintain SDS records and incident response plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.